molecular formula C7H9NO2S B13736577 2-Mesyl-3-picoline CAS No. 1003711-72-5

2-Mesyl-3-picoline

Cat. No.: B13736577
CAS No.: 1003711-72-5
M. Wt: 171.22 g/mol
InChI Key: VYHONYCTCCUKDU-UHFFFAOYSA-N
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Description

2-Mesyl-3-picoline (IUPAC name: 3-methylpyridine-2-sulfonylmethane) is a pyridine derivative featuring a mesyl (methanesulfonyl, -SO₂CH₃) group at the 2-position and a methyl (-CH₃) group at the 3-position. The mesyl group is a strong electron-withdrawing substituent, influencing the compound’s reactivity, solubility, and stability. For instance, substituent position and electronic effects can significantly alter melting points, molecular interactions, and applications in pharmaceuticals or agrochemicals .

Properties

IUPAC Name

3-methyl-2-methylsulfonylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c1-6-4-3-5-8-7(6)11(2,9)10/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYHONYCTCCUKDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80634105
Record name 2-(Methanesulfonyl)-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80634105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003711-72-5
Record name 3-Methyl-2-(methylsulfonyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1003711-72-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Methanesulfonyl)-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80634105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Mesyl-3-picoline typically involves the sulfonation of 3-methylpyridine. One common method is the reaction of 3-methylpyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods: Industrial production of 2-Mesyl-3-picoline follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Mesyl-3-picoline undergoes various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: 3-methyl-2-pyridinecarboxylic acid.

    Reduction: 3-methyl-2-methylthiopyridine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Mesyl-3-picoline has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs targeting the central nervous system.

    Industry: It is used in the production of agrochemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Mesyl-3-picoline is primarily related to its ability to act as a nucleophile or electrophile in chemical reactions. The methylsulfonyl group is electron-withdrawing, making the pyridine ring more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce new functional groups into the pyridine ring .

Comparison with Similar Compounds

Table 1: Substituent and Molecular Weight Comparison

Compound Substituents Molecular Weight (g/mol) Melting Point (°C) CAS RN
2-Mesyl-3-picoline* 2-SO₂CH₃, 3-CH₃ ~171.2
2-Amino-3-picoline 2-NH₂, 3-CH₃ 108.14 1603-40-3
6-Amino-5-nitro-3-picoline 6-NH₂, 5-NO₂, 3-CH₃ 153.13 189–193 7598-26-7
6-Amino-5-nitro-2-picoline 6-NH₂, 5-NO₂, 2-CH₃ 153.13 147–157 21901-29-1

*Hypothetical data for 2-Mesyl-3-picoline based on substituent contributions.

Key Observations :

  • Molecular Weight: The mesyl group increases molecular weight compared to amino/nitro analogs. For example, 2-Amino-3-picoline (108.14 g/mol) is lighter than 2-Mesyl-3-picoline (~171.2 g/mol) due to the mesyl group’s higher atomic mass .
  • Melting Points: Nitro-substituted picolines (e.g., 6-Amino-5-nitro-3-picoline, mp 189–193°C) exhibit higher melting points than amino derivatives, likely due to nitro’s strong polarity and hydrogen-bonding capacity . The mesyl group, being similarly polar, may confer comparable or higher melting points, though experimental confirmation is needed.

Reactivity and Functional Group Effects

  • Amino Groups: Amino-substituted picolines (e.g., 2-Amino-3-picoline) are nucleophilic, enabling participation in condensation or coupling reactions. These are common intermediates in drug synthesis .
  • Nitro Groups: Nitro groups (e.g., in 6-Amino-5-nitro-3-picoline) are electron-withdrawing, directing electrophilic substitution and reducing basicity. They are often reduced to amines for further functionalization .
  • Mesyl Groups : The mesyl group is a potent electron-withdrawing and leaving group. In 2-Mesyl-3-picoline, this could enhance susceptibility to nucleophilic aromatic substitution or act as a protective group in multi-step syntheses.

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